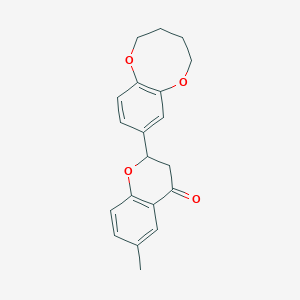

![molecular formula C14H20N2O2 B256843 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B256843.png)

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide, also known as ADB-D, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist of the dopamine D4 receptor and has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide involves its binding to the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and limbic areas of the brain. Activation of the dopamine D4 receptor by 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide leads to the inhibition of adenylyl cyclase and the subsequent decrease in the production of cAMP. This results in the modulation of various intracellular signaling pathways, which ultimately leads to the observed biochemical and physiological effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide are primarily mediated by its activation of the dopamine D4 receptor. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which are areas of the brain that are involved in the regulation of attention, motivation, and reward. This leads to improvements in cognitive function, such as working memory, attention, and executive function. 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide has also been shown to have anxiolytic and antidepressant effects, which may be related to its modulation of the dopamine system.

Advantages and Limitations for Lab Experiments

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide has several advantages for use in lab experiments. It is a potent and selective agonist of the dopamine D4 receptor, which allows for precise modulation of this receptor without affecting other dopamine receptors. It is also relatively easy to synthesize and has been extensively studied, which makes it a well-characterized compound. However, there are also some limitations to its use in lab experiments. 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide has a relatively short half-life, which may limit its duration of action in vivo. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which may complicate its use in certain experimental paradigms.

Future Directions

There are several future directions for research on 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide. One area of interest is the potential use of 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide in the treatment of ADHD and other disorders that are associated with dysfunction of the dopamine D4 receptor. Another area of interest is the development of novel compounds that are based on the structure of 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide and have improved pharmacokinetic properties. Finally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide and to identify potential side effects or safety concerns associated with its use.

Synthesis Methods

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide can be synthesized by reacting 3-hydroxybenzoic acid with allyl bromide to obtain 3-allyloxybenzoic acid. This compound is then reacted with 2-(dimethylamino)ethylamine to obtain the final product, 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide. The synthesis of 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.

Scientific Research Applications

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D4 receptor and can selectively activate this receptor without affecting other dopamine receptors. This makes it a promising candidate for the treatment of disorders that are associated with dysfunction of the dopamine D4 receptor, such as attention deficit hyperactivity disorder (ADHD), schizophrenia, and substance use disorders.

properties

Product Name |

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide |

InChI |

InChI=1S/C14H20N2O2/c1-4-10-18-13-7-5-6-12(11-13)14(17)15-8-9-16(2)3/h4-7,11H,1,8-10H2,2-3H3,(H,15,17) |

InChI Key |

HAUINSWBAGEFPN-UHFFFAOYSA-N |

SMILES |

CN(C)CCNC(=O)C1=CC(=CC=C1)OCC=C |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC(=CC=C1)OCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)

![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)

![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)

![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)

![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)